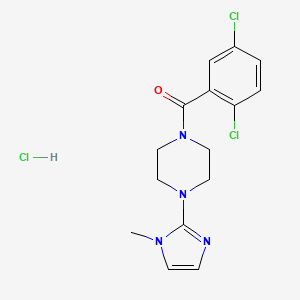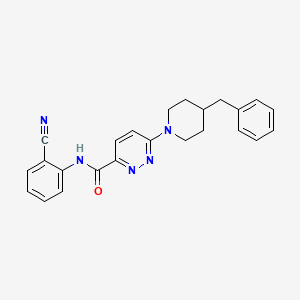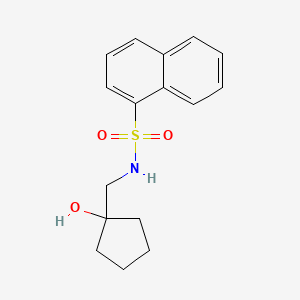![molecular formula C28H25FN4O3 B2493413 2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1185030-16-3](/img/structure/B2493413.png)
2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include the formation of the pyrimido[5,4-b]indol core, introduction of the fluoro and methoxy groups, and final attachment of the acetamide moiety. For example, Ivashchenko et al. (2019) detailed the synthesis of a similar compound, where the electronic and spatial structure was also analyzed through theoretical and experimental methods, indicating a complex synthetic route (Ivashchenko et al., 2019).
Molecular Structure Analysis
The crystal structure of such compounds can be determined using single-crystal X-ray analysis. Ivashchenko et al. (2019) found their compound to crystallize in a monoclinic P21/n space group, highlighting the intricate molecular geometry that can be expected from 2-(8-Fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide as well (Ivashchenko et al., 2019).
Scientific Research Applications
Synthesis and Structural Analysis
The compound "2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide" has been a subject of interest due to its structural uniqueness and potential biological activities. A related compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, was synthesized and its structure was studied theoretically and experimentally, revealing its monoclinic P21/n space group and significant molecular interactions within its crystal structure. This compound showed nanomolar inhibitory activity against Hepatitis B virus (HBV) in vitro, marking its potential as a new inhibitor for hepatitis B (Ivashchenko et al., 2019).
Potential Analgesic Applications
A series of (indol-3-yl)alkylamides, which share structural similarities with the specified compound, were synthesized and evaluated for analgesic activity. Notably, two compounds in this series exhibited potent analgesic properties, comparable to reference drugs like flupirtine, ibuprofen, and diclofenac, highlighting the potential of this chemical framework in developing new analgesic agents (Fouchard et al., 2001).
Antiallergic Properties
Furthermore, a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, structurally related to the compound , were synthesized in search of novel antiallergic compounds. Among these, an amide was identified as significantly potent against ovalbumin-induced histamine release, indicating its efficacy as an antiallergic agent. This compound also showed inhibitory activity in IL-4 and IL-5 production tests and proved effective in vivo in antiallergic activity evaluation (Menciu et al., 1999).
Antimicrobial Potential
Similarly, derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide were synthesized and showed promising antibacterial and antifungal activities, demonstrating the antimicrobial potential of this chemical structure (Debnath & Ganguly, 2015).
properties
IUPAC Name |
2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O3/c1-18-3-5-19(6-4-18)14-30-25(34)16-33-24-12-9-21(29)13-23(24)26-27(33)28(35)32(17-31-26)15-20-7-10-22(36-2)11-8-20/h3-13,17H,14-16H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWCNZUOPFPKHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2493330.png)

![(E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide](/img/structure/B2493333.png)

![Ethyl 4-[[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]amino]benzoate](/img/structure/B2493337.png)

![5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2493339.png)
![2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2493342.png)
![4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2493343.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2493348.png)

![2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide](/img/structure/B2493351.png)
